molecular formula C20H26O4 B1253789 (1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione

(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione

Cat. No.: B1253789
M. Wt: 330.4 g/mol
InChI Key: AHQGAOBRELESIP-YYICRKBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione is a natural product found in Jatropha multifida, Jatropha gossypiifolia, and Jatropha integerrima with data available.

Scientific Research Applications

Cyclization and Rearrangement of Diterpenoids

The study by Vlad et al. (2004) explores the cyclization and rearrangement processes of diterpenoids, a class of chemical compounds closely related to the queried compound. They investigate the products of dehydration of specific diterpenoids with phosphorus oxychloride, leading to the formation of new hydrocarbons with unique carbon skeletons. This research highlights the complexity of chemical reactions diterpenoids can undergo, which could be relevant for understanding the behavior of the queried compound in similar conditions Vlad et al., 2004.

Diterpene Lactone from Trichoderma asperellum

Chantrapromma et al. (2014) isolated a diterpene lactone named trichodermaerin from Trichoderma asperellum, providing insights into the structural diversity of diterpenes. The study detailed the molecular structure of trichodermaerin, which shares the diterpene lactone characteristic with the queried compound, suggesting potential biological activities or applications in scientific research Chantrapromma et al., 2014.

Asymmetric Synthesis of Complicated Bicyclic and Tricyclic Polypropanoates

Research by Marchionni and Vogel (2001) on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates outlines a method that could be applicable to synthesizing structurally complex derivatives of the queried compound. Their work demonstrates the versatility of synthetic approaches to create molecules with numerous stereogenic centers, potentially applicable in the synthesis or modification of complex diterpenoids Marchionni & Vogel, 2001.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione

InChI

InChI=1S/C20H26O4/c1-10-6-12-16(23)19(5)14(18(3,4)9-15(19)22)7-13(21)11(2)8-20(12)17(10)24-20/h8,10,12,14,17H,6-7,9H2,1-5H3/b11-8-/t10-,12-,14-,17+,19+,20-/m1/s1

InChI Key

AHQGAOBRELESIP-YYICRKBNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C(=O)[C@]3([C@H](CC(=O)/C(=C\[C@]24[C@H]1O4)/C)C(CC3=O)(C)C)C

Canonical SMILES

CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C

Synonyms

citlalitrione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione
Reactant of Route 2
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione
Reactant of Route 3
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione
Reactant of Route 4
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione
Reactant of Route 5
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione
Reactant of Route 6
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione

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